"N-Methyl Meta Fluoxetine Hydrochloride" synthesis pathway
"N-Methyl Meta Fluoxetine Hydrochloride" synthesis pathway
An in-depth technical analysis and synthetic methodology for N-Methyl Meta Fluoxetine Hydrochloride , tailored for researchers, synthetic chemists, and pharmaceutical quality control professionals.
Chemical Identity & Pharmacological Significance
N-Methyl Meta Fluoxetine Hydrochloride (CAS: 79088-29-2), chemically designated as (±)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, is a critical structural isomer of the widely prescribed antidepressant fluoxetine[1][2]. While standard fluoxetine features a trifluoromethyl (-CF₃) group at the para (4-) position of the phenoxy ring, this specific derivative features the -CF₃ group at the meta (3-) position[1].
In pharmaceutical development, this compound is officially recognized as Fluoxetine Related Compound A (USP) and Fluoxetine EP Impurity C [3][4]. Pharmacologically, it acts as a weaker selective serotonin reuptake inhibitor (SSRI) compared to its para-isomer[5]. Understanding its synthesis is vital for producing high-purity analytical reference standards and for mapping the impurity profiles of commercial fluoxetine active pharmaceutical ingredients (APIs).
Retrosynthetic Strategy & Mechanistic Causality
The retrosynthetic disconnection of N-Methyl Meta Fluoxetine relies on cleaving the molecule into stable, commercially available precursors. The primary disconnection occurs at the aryl-alkyl ether bond, leading back to a chiral amino alcohol and a meta-substituted benzotrifluoride. The secondary disconnection breaks the amino alcohol down into a ketone via a Mannich reaction[6].
Caption: Retrosynthetic disconnection of N-Methyl Meta Fluoxetine Hydrochloride.
The Meta Divergence: SNAr vs. Ullmann Coupling
In standard fluoxetine synthesis, nucleophilic aromatic substitution (SNAr) is facilitated by the strongly electron-withdrawing -CF₃ group at the para position, which stabilizes the Meisenheimer intermediate via resonance. However, in the meta position, the -CF₃ group can only stabilize the intermediate via inductive effects.
Causality in Reagent Selection: To overcome the higher activation energy required for meta-substitution, chemists must either use 3-fluorobenzotrifluoride (where the highly electronegative fluorine acts as a superior leaving group by lowering the transition state energy) or employ a copper-catalyzed Ullmann-type coupling (e.g., CuBr / Cs₂CO₃) if starting from 3-iodobenzotrifluoride[6].
Synthetic Workflow & Step-by-Step Protocols
The synthesis is executed in four distinct stages, forming a self-validating system where the output of each step can be analytically verified before proceeding.
Caption: Four-step synthetic workflow for N-Methyl Meta Fluoxetine Hydrochloride.
Protocol 1: Mannich Base Formation
Objective: Synthesize 3-(methylamino)-1-phenylpropan-1-one hydrochloride.
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Charge Reactor: In a 500 mL round-bottom flask, combine acetophenone (1.0 eq), methylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
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Solvent & Catalyst: Add 200 mL of absolute ethanol and a catalytic amount of concentrated HCl (0.1 eq) to promote the formation of the iminium ion.
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Reflux: Heat the mixture to reflux (78°C) under nitrogen for 12 hours.
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Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the acetophenone spot disappears.
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Workup: Cool to 0°C. The Mannich base hydrochloride will precipitate. Filter, wash with cold acetone, and dry under vacuum.
Protocol 2: Carbonyl Reduction
Objective: Reduce the ketone to 3-(methylamino)-1-phenylpropan-1-ol.
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Free Base Conversion: Dissolve the Mannich base in water, basify to pH 10 with 2M NaOH, and extract into dichloromethane (DCM). Evaporate DCM to yield the free amine.
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Reduction: Dissolve the free amine in methanol (150 mL) and cool to 0°C.
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Hydride Addition: Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) in portions to prevent excessive hydrogen evolution and thermal runaway. NaBH₄ is chosen over LiAlH₄ to prevent over-reduction or cleavage of the amine[6].
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Validation: FTIR analysis of an aliquot should show the complete disappearance of the distinct carbonyl stretch at ~1680 cm⁻¹.
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Workup: Quench with water, extract with methyl tert-butyl ether (MTBE), dry over anhydrous Na₂SO₄, and concentrate.
Protocol 3: Etherification (The Critical Step)
Objective: Form the aryl-alkyl ether linkage via SNAr.
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Deprotonation: Dissolve 3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in anhydrous DMSO (100 mL). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at room temperature. Stir for 30 minutes until hydrogen evolution ceases, forming the reactive alkoxide.
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Coupling: Add 3-fluorobenzotrifluoride (1.1 eq) dropwise.
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Heating: Elevate the temperature to 90°C and stir for 8-10 hours. The inductive pull of the meta-CF₃ group, combined with the polar aprotic solvent (DMSO) which leaves the alkoxide unsolvated and highly nucleophilic, drives the reaction forward.
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Validation: HPLC analysis must confirm >95% conversion of the amino alcohol.
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Workup: Cool to room temperature, quench carefully with ice water, and extract thrice with MTBE. Wash the organic layer extensively with brine to remove DMSO.
Protocol 4: Hydrochloride Salt Crystallization
Objective: Isolate the final API reference standard.
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Dissolution: Dissolve the crude N-Methyl Meta Fluoxetine free base in dry MTBE (50 mL).
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Salt Formation: Slowly add a 20% solution of HCl in isopropanol (1.1 eq) at 0°C[6]. A white crystalline solid will immediately begin to precipitate.
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Isolation: Stir for 1 hour at 0°C to maximize yield. Filter the suspension, wash with cold MTBE, and dry under high vacuum at 40°C for 12 hours.
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Validation: Melting point determination and ¹H NMR (d₆-DMSO) to confirm the protonated amine and the meta-substitution pattern of the aromatic protons.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters and expected yields for the synthesis of N-Methyl Meta Fluoxetine Hydrochloride, ensuring reproducible scale-up.
| Step | Reaction Type | Key Reagents | Optimal Temp | Time | Expected Yield | Purity (HPLC) |
| 1 | Mannich Reaction | Acetophenone, MeNH₂·HCl, (CH₂O)n | 78°C (Reflux) | 12 h | 75 - 80% | >98% |
| 2 | Carbonyl Reduction | NaBH₄, Methanol | 0°C to 25°C | 3 h | 85 - 90% | >99% |
| 3 | Etherification (SNAr) | 3-Fluorobenzotrifluoride, NaH, DMSO | 90°C | 8 - 10 h | 65 - 70% | >95% |
| 4 | Salt Formation | HCl in Isopropanol, MTBE | 0°C | 1 h | 90 - 95% | >99.5% |
Analytical Validation (Self-Validating Systems)
To ensure the trustworthiness and E-E-A-T integrity of the synthesized N-Methyl Meta Fluoxetine Hydrochloride, the final product must be subjected to rigorous analytical validation[4]:
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Mass Spectrometry (LC-MS): Must exhibit a molecular ion peak [M+H]⁺ at m/z 310.14 (corresponding to the free base C₁₇H₁₈F₃NO).
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¹⁹F NMR: A critical diagnostic tool. The fluorine signal for the meta-CF₃ group will appear as a distinct singlet, shifted slightly compared to the para-CF₃ group of standard fluoxetine, confirming structural isomerism.
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Chromatography: When co-injected with standard Fluoxetine Hydrochloride on a reverse-phase HPLC (C18 column), the meta-isomer (Related Compound A) will exhibit a distinct retention time, validating its utility as an impurity standard[2][3].
References
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Veeprho Pharmaceuticals. "Fluoxetine Related Compound A (HCl Salt) | CAS 79088-29-2". Veeprho. URL: [Link]
Sources
- 1. Fluoxetine Related Compound A - (±)-N-Methyl-(γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine hydrochloride [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. (3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride [lgcstandards.com]
- 4. Fluoxetine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. meta-Fluoxetine hydrochloride | 79088-29-2 | Benchchem [benchchem.com]
- 6. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
